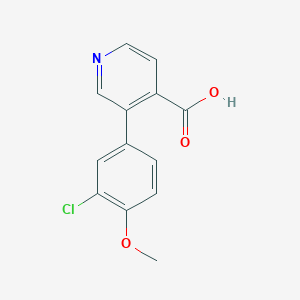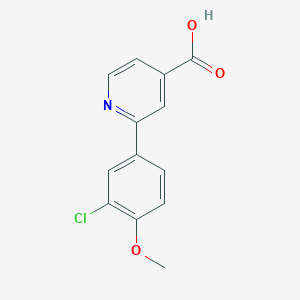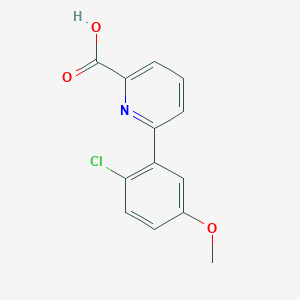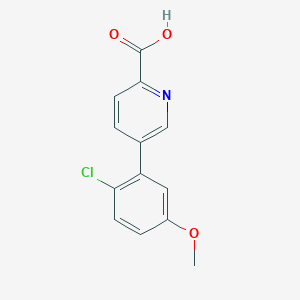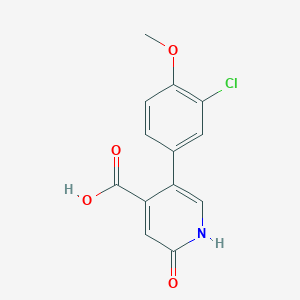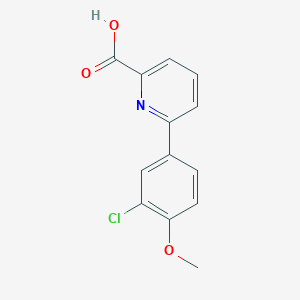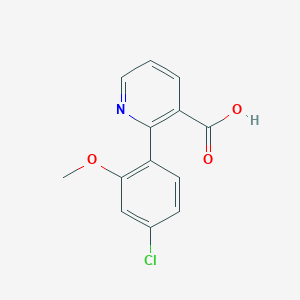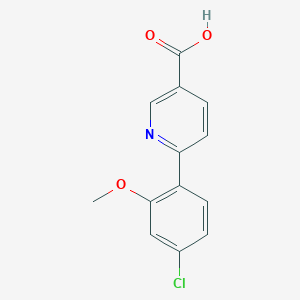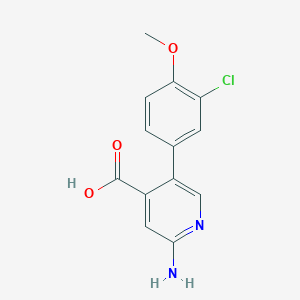
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-5-(3-chloro-4-methoxyphenyl)isonicotinic acid, 95% (herein referred to as 2-Amino-5-CMPA) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of isonicotinic acid, an aromatic compound found in many plants, and is composed of two amino groups, a 3-chloro-4-methoxyphenyl group, and a carboxylic acid group. Due to its unique structure, 2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects, which makes it of great interest to researchers in a variety of fields.
科学研究应用
2-Amino-5-CMPA has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to investigate the mechanisms of action of various drugs. Additionally, it has been used to study the effects of drugs on the central nervous system and to investigate the effects of drugs on the cardiovascular system. It has also been used to study the effects of drugs on the immune system and to investigate the effects of drugs on the liver.
作用机制
The exact mechanism of action of 2-Amino-5-CMPA is not fully understood. However, it is believed to act by blocking the action of certain enzymes, including cholinesterase and monoamine oxidase. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of oxidative damage caused by free radicals.
Biochemical and Physiological Effects
2-Amino-5-CMPA has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anticonvulsant, anxiolytic, and antidepressant properties. Additionally, it has been found to possess anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been found to have neuroprotective effects and to possess antithrombotic and anti-atherosclerotic properties.
实验室实验的优点和局限性
2-Amino-5-CMPA has several advantages and limitations for use in laboratory experiments. One of the main advantages of using 2-Amino-5-CMPA is its high purity, which allows for reliable and reproducible results. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective alternative to other compounds. However, it has some limitations, including its low solubility in water and its sensitivity to light and heat.
未来方向
There are several potential future directions for research involving 2-Amino-5-CMPA. One potential direction is to further investigate its effects on the cardiovascular system, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research could be done to explore its potential use as an anti-cancer agent, as well as its potential use in the treatment of neurological disorders. Finally, further research could be done to explore its potential use in the treatment of inflammatory diseases and to investigate its effects on the immune system.
合成方法
2-Amino-5-CMPA is synthesized through a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyphenyl acetic acid with isonicotinic acid in the presence of a base catalyst, such as sodium hydroxide, to form the desired product. The reaction is carried out in an aqueous medium at a temperature of 80-90°C for approximately 2 hours. The reaction mixture is then cooled and the product is isolated by filtration and recrystallization. The final product is a white crystalline powder with a purity of 95%.
属性
IUPAC Name |
2-amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-11-3-2-7(4-10(11)14)9-6-16-12(15)5-8(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHDZDHIFIHQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00687931 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261963-15-8 |
Source


|
| Record name | 2-Amino-5-(3-chloro-4-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00687931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


